![molecular formula C16H11ClN6O B2364435 4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081112-71-1](/img/structure/B2364435.png)
4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is a useful research compound. Its molecular formula is C16H11ClN6O and its molecular weight is 338.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis and Anticancer Properties : Research has explored the synthesis of various heterocyclic compounds, including those related to the target chemical, for their potential in anticancer applications. A study highlighted the synthesis of novel compounds incorporating oxazole, pyrazoline, and pyridine structures and tested them for anticancer activity against a cancer cell line panel at the National Cancer Institute (NCI, USA). One compound showed significant potency, suggesting potential applications in cancer treatment (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity
- Antimicrobial Properties : Another area of research is the development of compounds for antimicrobial purposes. Studies have synthesized new heterocyclic compounds, including derivatives similar to the chemical , and evaluated their antibacterial and antifungal activities. These studies found that such compounds can be effective against pathogenic strains, indicating their potential as antimicrobial agents (Hu et al., 2005).
Structural Characterization and Pharmaceutical Applications
- Structural Characterization and Pharmaceutical Relevance : The structural characterization of related compounds, including their synthesis and crystal structure analysis, is a crucial aspect of pharmaceutical research. One study synthesized compounds related to the target chemical and performed single-crystal diffraction to determine their structure, providing insights into their potential pharmaceutical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c1-10-14(19-22-23(10)13-5-3-2-4-12(13)17)16-21-20-15(24-16)11-6-8-18-9-7-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNFUBCAPPUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

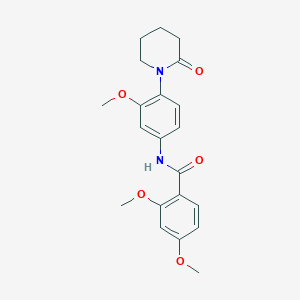
![N-[4-(dimethylamino)phenyl][1-(1,1-dioxothiolan-3-yl)-5-cyclopropylpyrazol-3-y l]carboxamide](/img/structure/B2364354.png)
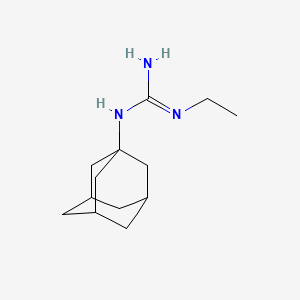
![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2364359.png)
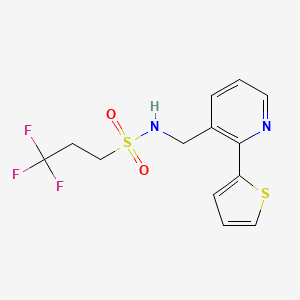
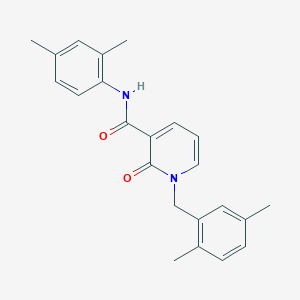
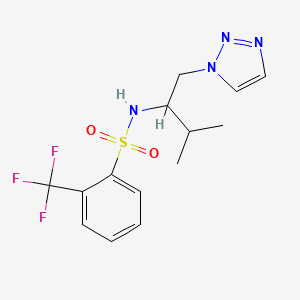
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)
![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)
![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)
